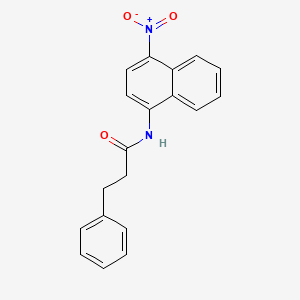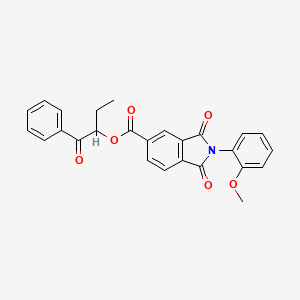amine oxalate](/img/structure/B4000709.png)
[4-(2-naphthyloxy)butyl](tetrahydro-2-furanylmethyl)amine oxalate
Descripción general
Descripción
[4-(2-naphthyloxy)butyl](tetrahydro-2-furanylmethyl)amine oxalate is a useful research compound. Its molecular formula is C21H27NO6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.18383758 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Amine Oxidase Inhibition
Research on substrate analogs closely related to the mentioned compound demonstrates potential applications in the selective inhibition of copper-containing amine oxidases. These enzymes are implicated in various biological processes, including neurotransmitter catabolism, tissue remodeling, and pathological states like inflammation and cancer. Substrate analogs similar in structure to "4-(2-naphthyloxy)butyl(tetrahydro-2-furanylmethyl)amine oxalate" have been tested against a range of amine oxidases from different sources (mammalian, plant, bacterial, fungal), revealing significant differences in selectivity and rates of inactivation. This suggests the possibility of developing highly selective inhibitors for therapeutic or experimental use (Shepard et al., 2002).
Mechanism-based Inactivation of Copper Amine Oxidases
Further investigations into the inhibition of copper amine oxidases by a family of 4-(aryloxy)-2-butynamines indicate a novel mode of inactivation that involves covalent attachment of the substrate analog to the enzyme. These findings are crucial for designing potent and selective inhibitors, offering a foundation for therapeutic agents targeting diseases associated with copper amine oxidase activity (O'Connell et al., 2004).
Synthetic Applications in Organic Chemistry
Compounds with functionalities similar to "4-(2-naphthyloxy)butyl(tetrahydro-2-furanylmethyl)amine oxalate" have been employed as intermediates in organic synthesis, demonstrating the potential for generating complex molecular architectures. For instance, 4-aryloxybutenolides, structurally related to the queried compound, serve as "chiral aldehyde" equivalents in the enantioselective synthesis of pharmacologically significant compounds (Trost & Crawley, 2002).
Material Science and Polymer Chemistry
In material science, derivatives of naphthylamine, which share structural motifs with the compound of interest, have been explored for creating high-performance polymers with specific optical and electronic properties. These applications include the development of blue-light-emitting materials and high glass-transition temperature polymers for advanced technological applications (Liou et al., 2006).
Propiedades
IUPAC Name |
4-naphthalen-2-yloxy-N-(oxolan-2-ylmethyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.C2H2O4/c1-2-7-17-14-18(10-9-16(17)6-1)21-12-4-3-11-20-15-19-8-5-13-22-19;3-1(4)2(5)6/h1-2,6-7,9-10,14,19-20H,3-5,8,11-13,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMLGETVAAGIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4000627.png)

![3-methoxy-N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4000652.png)
![1-(2-Methoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000658.png)
![4-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4000666.png)
![isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000686.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4000699.png)
![1-[2-(2,3-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000710.png)
![N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride](/img/structure/B4000712.png)
![2-({2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4000717.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000725.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4000729.png)
![[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate](/img/structure/B4000740.png)
